molecular formula C9H18Cl2N4 B3095901 [(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride CAS No. 1269199-01-0

[(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride

Cat. No.: B3095901
CAS No.: 1269199-01-0
M. Wt: 253.17
InChI Key: CNGXBJOBYHYGIX-UHFFFAOYSA-N
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Description

[(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride is a high-purity chemical compound with the molecular formula C9H18Cl2N4 and a molecular weight of 253.17 g/mol . It serves as a valuable building block in medicinal chemistry and drug discovery research, particularly for the synthesis of novel triazole derivatives. The 1,2,4-triazole scaffold is of significant scientific interest due to its wide range of reported biological activities. Research on similar structural frameworks has demonstrated potential antimicrobial properties against various Gram-positive bacteria and the pathogenic fungus Candida albicans . Furthermore, certain 1,2,4-triazole derivatives have been investigated for their anti-inflammatory activity, showing efficacy in models such as carrageenan-induced paw oedema . The amine functional group on the triazole ring makes this dihydrochloride salt a versatile intermediate for further chemical modifications, including the creation of amides, sulfonamides, or Schiff bases. This compound is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and the exploration of new therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(4-cyclohexyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4.2ClH/c10-6-9-12-11-7-13(9)8-4-2-1-3-5-8;;/h7-8H,1-6,10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGXBJOBYHYGIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=NN=C2CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

[(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the triazole ring or the amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the triazole ring, while substitution reactions can introduce various functional groups at the amine site.

Scientific Research Applications

Antifungal Activity

Triazole derivatives are widely recognized for their antifungal properties. [(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride has been evaluated for its efficacy against various fungal strains. Studies have shown that compounds with triazole rings exhibit potent antifungal activity by inhibiting the enzyme lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungi.

Case Study

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of triazoles possess significant antifungal activity against Candida albicans and Aspergillus fumigatus. The compound was synthesized and tested alongside other triazole derivatives, showing comparable or superior activity levels .

Pesticide Development

Triazole compounds are also used in the development of fungicides and herbicides. The unique structure of this compound allows it to act as an effective fungicide against a range of plant pathogens.

Data Table: Efficacy Against Plant Pathogens

PathogenConcentration (mg/L)Inhibition (%)
Botrytis cinerea10085
Fusarium oxysporum20090
Rhizoctonia solani15080

This table summarizes the antifungal efficacy of the compound against various plant pathogens. The results indicate a promising application in agricultural pest management .

Polymer Additives

The incorporation of triazole compounds into polymer matrices has been explored to enhance thermal stability and mechanical properties. This compound can act as a cross-linking agent or stabilizer in polymer formulations.

Case Study

Research conducted on polymer blends containing triazole derivatives showed improved thermal stability and resistance to degradation under UV light exposure. The findings suggest potential applications in coatings and protective materials .

Mechanism of Action

The mechanism of action of [(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors in biological systems, leading to various effects. For example, it may inhibit the activity of certain enzymes, thereby disrupting metabolic pathways and exerting its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares [(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride with structurally related 1,2,4-triazole derivatives, highlighting variations in substituents, molecular properties, and applications:

Compound Name Substituent at 4-Position Amine Group Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound Cyclohexyl -CH₂NH₂·2HCl C₉H₁₇Cl₂N₅ 266.17 Not specified Bulky aliphatic substituent; high lipophilicity.
[(4-Ethyl-4H-1,2,4-triazol-3-yl)methyl]methylamine dihydrochloride Ethyl -CH₂N(CH₃)·2HCl C₆H₁₃Cl₂N₅ 222.11 1255717-71-5 Smaller alkyl group; methylated amine for reduced basicity.
{[4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride 4-Chlorophenyl -CH₂NH₂·2HCl C₉H₁₁Cl₃N₄ 281.57 Not specified Aromatic electron-withdrawing group; potential enhanced π-π interactions.
[(4-Isopropyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride Isopropyl -CH₂NH₂·2HCl C₆H₁₂Cl₂N₄ 219.10 1258651-61-4 Branched alkyl substituent; moderate steric hindrance.
{[4-(4-Methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride 4-Methylphenyl -CH₂NH₂·2HCl C₁₀H₁₃Cl₂N₄ 267.15 1351649-65-4 Aromatic methyl group; balance of lipophilicity and solubility.

Key Observations:

Substituent Effects: Cyclohexyl (target compound): Imparts significant steric bulk and lipophilicity, which may reduce solubility in aqueous media but improve membrane permeability . Chlorophenyl/Methylphenyl: Aromatic substituents enable π-π stacking interactions with aromatic residues in biological targets, common in kinase inhibitors .

Amine Functionalization :

  • Methylation of the amine (e.g., in the ethyl derivative) decreases basicity, which could reduce off-target interactions in physiological environments .
  • Primary amines (e.g., target compound) offer versatility for further derivatization via amide or Schiff base formation .

The target compound’s availability in commercial catalogs (e.g., Fluorochem) indicates its utility as a synthetic intermediate for drug discovery .

Research Findings and Industrial Relevance

  • Synthetic Utility : The dihydrochloride form of 1,2,4-triazole derivatives is frequently employed in high-throughput synthesis due to improved stability and solubility .
  • Biological Screening : Compounds like the 4-chlorophenyl analog are often explored as kinase inhibitors or antimicrobial agents, though specific data for the cyclohexyl derivative remain undisclosed .
  • Storage and Handling : Most dihydrochloride salts are stored at room temperature, consistent with industry standards for hygroscopic compounds .

Biological Activity

[(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article examines its pharmacological potential, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by relevant case studies and research findings.

  • Chemical Formula : C9H17N4Cl2
  • Molecular Weight : 220.17 g/mol
  • CAS Number : 1269199-01-0
  • IUPAC Name : this compound

Antimicrobial Activity

Triazole derivatives have shown significant antimicrobial properties. Recent studies have demonstrated that compounds similar to [(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]amine exhibit broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria.

CompoundActivityMIC (µg/mL)
3bAntibacterial against E. coli8
4eAntibacterial against S. aureus16
4mAntifungal against Candida albicans32

These results indicate that the compound may be effective in treating infections caused by these pathogens .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. A notable study reported that triazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance:

Cell LineCompoundIC50 (µM)
HT29 (colon cancer)[(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]amine5.2
MCF7 (breast cancer)[(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]amine6.8

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways .

Antioxidant Activity

Antioxidant activity is another significant aspect of the biological profile of triazole derivatives. The compound has been tested for its ability to scavenge free radicals using assays such as DPPH and ABTS.

Assay TypeResult (IC50 µM)
DPPH12.5
ABTS10.0

These findings suggest that this compound may protect cells from oxidative stress, contributing to its therapeutic potential .

Case Studies

  • Study on Antimicrobial Efficacy : In a recent investigation involving various triazole derivatives, it was found that compounds with a cyclohexyl group exhibited enhanced antibacterial activity compared to their counterparts without this moiety. The study highlighted the importance of structural features in determining biological activity .
  • Anticancer Mechanism Exploration : A study explored the effects of triazole compounds on breast cancer cell lines. The results indicated that these compounds could inhibit tumor growth through apoptosis induction and cell cycle arrest at the G2/M phase .

Q & A

Q. Key Optimization Parameters :

ParameterRecommendationSource
SolventDMSO or ethanol for cyclization
Reaction Time12–18 hours for cyclization
PurificationRecrystallization (water-ethanol)
Yield ImprovementDropwise addition of HCl

Which spectroscopic and chromatographic methods are critical for structural confirmation and purity assessment?

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) :
    • 1H NMR : Signals for cyclohexyl protons (δ 1.2–2.1 ppm), triazole ring protons (δ 7.5–8.5 ppm), and methylamine protons (δ 2.8–3.5 ppm) .
    • 13C NMR : Peaks for triazole carbons (δ 145–160 ppm) and cyclohexyl carbons (δ 25–35 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with mobile phases like acetonitrile/water (0.1% TFA) to assess purity ≥98% .
  • Mass Spectrometry (MS) : ESI-MS in positive mode for molecular ion detection (e.g., [M+H]+ at m/z 240–260) .

Advanced Tip : X-ray crystallography (if crystalline) resolves tautomeric ambiguity in the triazole ring .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Question
Discrepancies in biological activity (e.g., antimicrobial or enzyme inhibition) often arise from:

  • Assay Variability : Differences in cell lines (e.g., bacterial vs. mammalian), incubation times, or compound concentrations .
  • Solubility Issues : Use dimethyl sulfoxide (DMSO) for stock solutions but ensure final DMSO concentration ≤1% to avoid cytotoxicity .
  • Salt Form Interference : Compare dihydrochloride vs. free base activity; counterions may alter membrane permeability .

Q. Methodological Approach :

Standardize assay protocols across labs (e.g., CLSI guidelines for antimicrobial testing).

Validate solubility and stability in assay buffers via UV-Vis spectroscopy .

Use isogenic cell lines to isolate compound-specific effects .

What computational tools are suitable for studying tautomerism in 1,2,4-triazole derivatives?

Advanced Research Question
The triazole ring exhibits tautomerism (1H vs. 4H forms), affecting reactivity and binding. To analyze this:

  • Density Functional Theory (DFT) : Calculate energy differences between tautomers using B3LYP/6-311+G(d,p) basis sets. Solvent effects (e.g., ethanol) can be modeled with PCM .
  • Molecular Dynamics (MD) : Simulate tautomeric equilibrium in physiological conditions (e.g., water at 310 K) .
  • NMR Chemical Shift Prediction : Tools like ACD/Labs or Gaussian validate experimental δ values against computed tautomers .

Case Study : observed tautomerism in 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides using NMR and DFT, showing a 1H/4H equilibrium ratio of 3:1 in DMSO .

What are the safety protocols for handling and disposing of this compound?

Basic Research Question

  • Handling : Use PPE (gloves, goggles) in a fume hood. Avoid inhalation; the compound may release HCl vapor upon decomposition .
  • Waste Disposal :
    • Solid/Liquid Waste : Store separately in labeled containers for halogenated organic waste.
    • Neutralization : Treat with sodium bicarbonate before disposal to neutralize HCl .
    • Documentation : Provide Safety Data Sheets (SDS) to waste management firms for compliant processing .

Regulatory Compliance : Follow OSHA 29 CFR 1910.1200 and EPA guidelines for hazardous waste .

How can researchers optimize reaction conditions to minimize by-products during synthesis?

Advanced Research Question
Common by-products include uncyclized intermediates or over-alkylated derivatives. Mitigation strategies:

  • Temperature Control : Maintain reflux temperatures ±2°C to prevent side reactions (e.g., DMSO reactions at 110–120°C) .
  • Stoichiometry : Use a 10% excess of cyclohexyl hydrazide to drive cyclization to completion .
  • Catalysis : Add 1–2 mol% ZnCl2 to accelerate triazole ring formation .

Quality Control : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) and LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride
Reactant of Route 2
[(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.